molecular formula C6H3Cl2FO2S B1630406 2-Chloro-4-fluorobenzenesulfonyl chloride CAS No. 85958-57-2

2-Chloro-4-fluorobenzenesulfonyl chloride

Cat. No.: B1630406
CAS No.: 85958-57-2
M. Wt: 229.06 g/mol
InChI Key: FCFPJKHVCHKCMP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Cl2FO2S. It is a sulfonyl chloride derivative, characterized by the presence of both chlorine and fluorine atoms on the benzene ring. This compound is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluorobenzenesulfonyl chloride can be synthesized through various methods. One common approach involves the sulfonylation of 2-chloro-4-fluorobenzene using chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride under specific conditions.

    Oxidation: Although less common, oxidation reactions can modify the sulfonyl chloride group to other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used.

Major Products Formed:

Scientific Research Applications

2-Chloro-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonyl fluorides, and other derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-chloro-4-fluorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity facilitates the formation of sulfonamide, sulfonate, and sulfonyl fluoride derivatives. The presence of chlorine and fluorine atoms on the benzene ring further influences the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

    4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the chlorine atom.

    2-Fluorobenzenesulfonyl chloride: Lacks the chlorine atom and has different reactivity.

    2-Chloro-5-methylbenzenesulfonyl chloride: Contains a methyl group instead of a fluorine atom.

Uniqueness: 2-Chloro-4-fluorobenzenesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This dual substitution enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-chloro-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFPJKHVCHKCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335082
Record name 2-Chloro-4-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85958-57-2
Record name 2-Chloro-4-fluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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